molecular formula C21H21OPS3 B14719042 S,S,S-Tris(4-methylphenyl) phosphorotrithioate CAS No. 13799-87-6

S,S,S-Tris(4-methylphenyl) phosphorotrithioate

Cat. No.: B14719042
CAS No.: 13799-87-6
M. Wt: 416.6 g/mol
InChI Key: NDPQZKBUZSDPNN-UHFFFAOYSA-N
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Description

S,S,S-Tris(4-methylphenyl) phosphorotrithioate is an organophosphorus compound characterized by the presence of three 4-methylphenyl groups attached to a phosphorotrithioate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(4-methylphenyl) phosphorotrithioate typically involves the reaction of 4-methylphenyl thiol with phosphorus trichloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate phosphorothioates, which are then further reacted to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to efficient and economical production. The use of microreactors can significantly reduce reaction times and improve yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: S,S,S-Tris(4-methylphenyl) phosphorotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.

    Substitution: It can participate in nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are often used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed:

    Oxidation: Phosphorothioates or phosphates.

    Substitution: Various substituted phosphorotrithioates.

    Hydrolysis: Phosphoric acid derivatives and 4-methylphenol.

Scientific Research Applications

S,S,S-Tris(4-methylphenyl) phosphorotrithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S,S,S-Tris(4-methylphenyl) phosphorotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Phosphorous acid, tris(4-methylphenyl) ester
  • Phosphoric acid, tris(4-methylphenyl) ester
  • Phosphorous acid, tri-p-tolyl ester

Comparison: S,S,S-Tris(4-methylphenyl) phosphorotrithioate is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogsFor example, the sulfur-containing compound may exhibit different oxidation states and reactivity patterns compared to its oxygen analogs .

Properties

CAS No.

13799-87-6

Molecular Formula

C21H21OPS3

Molecular Weight

416.6 g/mol

IUPAC Name

1-bis[(4-methylphenyl)sulfanyl]phosphorylsulfanyl-4-methylbenzene

InChI

InChI=1S/C21H21OPS3/c1-16-4-10-19(11-5-16)24-23(22,25-20-12-6-17(2)7-13-20)26-21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

NDPQZKBUZSDPNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SP(=O)(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C

Origin of Product

United States

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